![molecular formula C20H16O5 B5507724 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate" involves multi-step chemical reactions including etherification, oximation, and Beckmann rearrangement. An example involves the preparation of derivatives through reactions involving rotenone and dimethyloxosulphonium methylide, with their structures confirmed by NMR and MS techniques, and elemental analysis (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
Structural analysis through X-ray single crystal diffraction has provided insights into the crystal structure of related compounds. For example, the analysis of 2-Oxo-2H-chromen-4-yl 4-methoxybenzoate revealed significant structural features, including dihedral angles and hydrogen bonding, contributing to its molecular stability (Abou et al., 2012).
Chemical Reactions and Properties
The compound's reactivity has been explored through various chemical reactions, including one-pot multi-component reactions (MCRs) and cyclization processes, which are efficient methods for constructing complex chromene derivatives. For instance, a synthesis method using starch solution as a catalyst highlights the compound's ability to undergo condensation reactions efficiently (Hazeri et al., 2014).
Physical Properties Analysis
The physical properties of cyclopenta[c]chromene derivatives, including "4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate," are determined by their molecular structure. X-ray crystallography provides detailed information on crystal packing, molecular orientation, and intermolecular interactions, which are crucial for understanding the compound's physical state, stability, and solubility.
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity towards various chemical agents and conditions. Studies have shown that these compounds can undergo a range of reactions, including cyclocondensation, Friedel-Crafts acylation, and Michael addition, indicating a rich chemistry that can be harnessed for synthesizing novel derivatives with potential applications in diverse fields (Bam & Chalifoux, 2018).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A significant area of research on this compound involves its synthesis and structural characterization, aiming to understand its properties and potential for further modification. The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, closely related to the compound , has been accomplished via one-pot three-component condensation, demonstrating the utility of starch solution as a highly efficient homogeneous catalyst. This method highlights the importance of non-toxic and biodegradable catalysts in organic synthesis, simplifying work-up procedures and shortening reaction times (Hazeri et al., 2014). Additionally, the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, which shares a core structure with the compound of interest, features interesting hydrogen-bonded molecular arrangements and π–π stacking interactions, indicating potential for intermolecular interaction studies (Abou et al., 2012).
Catalytic Applications and Green Chemistry
Research also extends to the development of environmentally friendly synthesis methods for chromene derivatives. For instance, a green one-pot synthesis approach utilizing Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts under ultrasonic irradiation or reflux conditions has been developed. This method emphasizes operational simplicity, excellent yields, and the use of water as a medium, highlighting the shift towards sustainable chemical processes (Esmaeilpour et al., 2015).
Antimicrobial and Bioactive Properties
The exploration of bioactive properties of chromene derivatives is another crucial area of investigation. A study on the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one reports significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests the potential of these compounds in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Advanced Materials and Chemical Engineering
Lastly, the synthesis and application of chromene derivatives in materials science and chemical engineering, such as in the development of Li-ion batteries, represent a forward-looking research direction. The creation of lithiated redox organic molecules from chromene derivatives for electrode materials indicates the potential for innovation in energy storage technologies (Chen et al., 2009).
Propriétés
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-13-7-5-12(6-8-13)19(21)24-14-9-10-16-15-3-2-4-17(15)20(22)25-18(16)11-14/h5-11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQBRFPUGDMJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-benzoic acid 4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

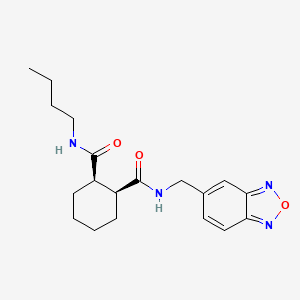
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)
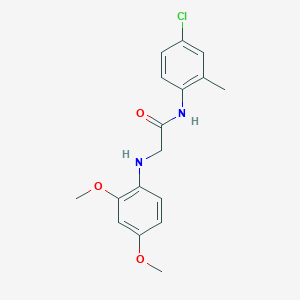
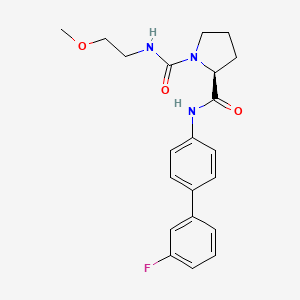
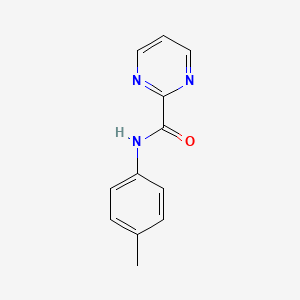
![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)
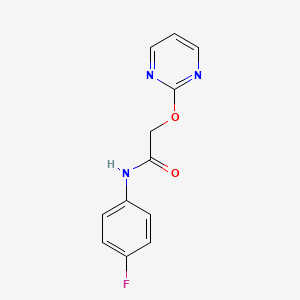
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
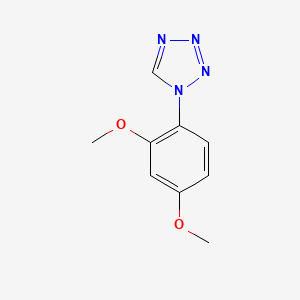
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)